Benzeneseleninic acid, 4-bromo-
Description
Foundational Significance of Organoselenium Compounds in Contemporary Chemistry
Organoselenium compounds have emerged as indispensable reagents and intermediates in organic synthesis. rsc.org Their ability to act as electrophiles, nucleophiles, and radical species allows for the construction of complex molecular architectures under mild conditions. rsc.org The reactivity of these compounds is often complementary to their sulfur-containing analogs, providing chemists with a broader toolkit for synthetic challenges. A key feature of organoselenium chemistry is the facile oxidation of selenides to selenoxides, which can then undergo syn-elimination to introduce double bonds, a transformation widely used in the synthesis of natural products and other complex molecules.
Elucidating the Research Landscape for Benzeneseleninic Acid, 4-bromo- and Analogues
The research landscape for arylseleninic acids is dominated by their application as catalysts, particularly in oxidation reactions. Arylseleninic acids are known to be effective catalysts for the epoxidation of olefins using hydrogen peroxide as a green oxidant. The mechanism is believed to involve the formation of a highly reactive peroxyseleninic acid intermediate. The introduction of substituents on the aromatic ring, such as the bromo group in Benzeneseleninic acid, 4-bromo-, can modulate the reactivity and selectivity of the catalyst. While extensive research has been conducted on benzeneseleninic acid itself, the specific properties and catalytic activity of its halogenated analogues are an area of ongoing investigation. The 4-bromo substitution is expected to influence the acidity of the seleninic acid and the electrophilicity of the selenium center, potentially leading to enhanced catalytic performance in certain reactions.
Scope and Research Focus of Arylseleninic Acid Investigations
Current research on arylseleninic acids is focused on several key areas: the development of new catalytic applications, the synthesis of novel and more efficient arylseleninic acid catalysts, and the elucidation of reaction mechanisms. Investigations aim to expand the substrate scope of known reactions, improve reaction yields and selectivities, and develop more sustainable and environmentally friendly synthetic protocols. A significant effort is also directed towards understanding the role of the aryl substituent in tuning the catalyst's performance. For instance, electron-withdrawing groups like the bromo group in Benzeneseleninic acid, 4-bromo- are hypothesized to enhance the catalytic activity in electrophilic activation processes.
Structure
2D Structure
Properties
CAS No. |
20825-08-5 |
|---|---|
Molecular Formula |
C6H5BrO2Se |
Molecular Weight |
267.98 g/mol |
IUPAC Name |
4-bromobenzeneseleninic acid |
InChI |
InChI=1S/C6H5BrO2Se/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
ITBXRZBKKVUILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Se](=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for Benzeneseleninic Acid, 4 Bromo and Derivatives
Established Synthetic Pathways to Arylseleninic Acids
The traditional routes to arylseleninic acids predominantly involve the oxidation of organoselenium precursors, such as diaryl diselenides, or the construction of the carbon-selenium bond from aryl halides.
Oxidation of Diaryldiselenides
A cornerstone in the synthesis of arylseleninic acids is the oxidation of the corresponding diaryl diselenides. This method is widely applicable and can be adapted for a variety of substituted derivatives. The general transformation involves the cleavage of the Se-Se bond and the subsequent oxidation of the selenium atoms.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), ozone (O₃), and nitric acid. For the specific preparation of 4-bromobenzeneseleninic acid, bis(4-bromophenyl) diselenide is the starting material. The reaction with an oxidizing agent like 30% hydrogen peroxide in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) proceeds to furnish the desired seleninic acid. The reaction is typically exothermic and requires careful temperature control.
For instance, 2-nitro- and 2,4-dinitrobenzeneseleninic acids are readily prepared through the oxidation of the corresponding diselenides with reagents like ozone or tert-butyl hydroperoxide (TBHP). askiitians.com
Table 1: Oxidizing Agents for the Synthesis of Arylseleninic Acids from Diaryldiselenides
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Room temperature or gentle heating in a solvent like ethanol or THF. | A common and relatively clean oxidant, producing water as a byproduct. |
| Ozone (O₃) | Bubbled through a solution of the diselenide in a solvent like dichloromethane (B109758) at low temperature. | A powerful oxidant, effective for a range of substrates. |
| Nitric Acid (HNO₃) | Reaction with concentrated nitric acid, often requiring careful control of temperature. | A strong oxidizing agent, though it can lead to nitration of the aromatic ring as a side reaction. |
Approaches from Aryl Bromides via Metalation and Selenation
An alternative strategy for the synthesis of arylseleninic acids involves the formation of an organometallic intermediate from an aryl bromide, which is then reacted with an appropriate selenium electrophile. This approach is analogous to the well-established synthesis of carboxylic acids from aryl halides via Grignard reagents and carbon dioxide. askiitians.comvedantu.com
For the synthesis of 4-bromobenzeneseleninic acid, one could envision the formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene (B42075) and magnesium metal. wikipedia.org This Grignard reagent would then be reacted with a selenium electrophile capable of introducing the -Se(O)OH group.
However, the reaction of Grignard reagents with selenium dioxide (SeO₂) can be complex, with reports indicating that it may lead to a mixture of products, including alcohols and dialkyl selenides, rather than cleanly forming the seleninic acid. tandfonline.com A more controlled approach might involve the use of seleninyl chloride (SeOCl₂) as the electrophile, although this can also lead to the formation of selenonium salts as byproducts. oup.com This pathway remains a less direct and more challenging route compared to the oxidation of diselenides.
Development of Green and Sustainable Synthesis Protocols
In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methods. In the context of arylseleninic acid synthesis, this has focused on the use of greener oxidants and minimizing waste.
The use of hydrogen peroxide as the oxidant in the oxidation of diaryl diselenides is a prime example of a green approach, as the primary byproduct is water. arkat-usa.org Furthermore, arylseleninic acids themselves are often described as "bench-stable" reagents, which reduces the need for special handling and storage conditions, contributing to a more sustainable laboratory practice. arkat-usa.org
The synthesis of diaryl selenides, the precursors to seleninic acids, has also seen the development of greener protocols. For instance, methods using arylboronic acids and arylseleninic acids can be metal-free, base-free, and oxidant-free, offering an efficient and environmentally friendly route. researchgate.net
Preparation of Substituted Arylseleninic Acids, including Benzeneseleninic Acid, 4-bromo-
The synthetic methods described above are generally applicable to the preparation of a wide range of substituted arylseleninic acids. The choice of starting material, specifically the substituted diaryl diselenide or aryl bromide, dictates the final product.
The synthesis of 4-bromobenzeneseleninic acid via the oxidation of bis(4-bromophenyl) diselenide is a straightforward example. Similarly, other halogenated, nitrated, or alkylated arylseleninic acids can be prepared using the appropriately substituted precursors. The synthesis of various substituted benzeneseleninic acid derivatives has been reported, highlighting the versatility of these methods. nih.gov
Electronic and Steric Influence of Substituents on Synthetic Accessibility
The efficiency and feasibility of synthesizing substituted arylseleninic acids are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aryl ring can affect the rate and yield of the synthesis. In the oxidation of diaryl diselenides, studies have shown that electron-withdrawing substituents can favor the reaction by making the selenium atom more electrophilic and susceptible to oxidation. However, very strong electron-withdrawing groups might also increase the reaction barrier. oup.comresearchgate.net
Steric Effects: Steric hindrance, particularly from substituents in the ortho position to the selenium atom, can significantly impact the accessibility of the selenium center. In reactions involving diaryl diselenides, bulky ortho-substituents have been observed to decrease the reaction yield due to the shielding of the selenium-selenium bond from the attacking reagent. nih.gov This steric congestion can hinder the approach of the oxidant, thereby slowing down the reaction or leading to lower yields.
Table 2: Influence of Substituents on the Synthesis of Arylseleninic Acids
| Substituent Type | Position | Effect on Synthetic Accessibility | Rationale |
| Electron-withdrawing (e.g., -NO₂, -CN, -Br) | para, meta | Generally favorable for oxidation of diselenides. | Increases the electrophilicity of the selenium atom. |
| Electron-donating (e.g., -OCH₃, -CH₃) | para, meta | Can slightly decrease the rate of oxidation compared to unsubstituted rings. | Decreases the electrophilicity of the selenium atom. |
| Bulky groups (e.g., -tBu, -iPr) | ortho | Can significantly hinder the synthesis. | Steric hindrance impedes the approach of the reagent to the selenium center. |
Fundamental Reactivity and Mechanistic Elucidation of Arylseleninic Acids
Oxidative Reactivity and Reaction Pathways
Arylseleninic acids, such as 4-bromobenzeneseleninic acid, are versatile reagents in organic synthesis, primarily recognized for their oxidative capabilities. Their reactivity is complex, involving various intermediates and pathways that are influenced by reaction conditions and the nature of the substrates.
Formation and Role of Benzeneperseleninic Acid Intermediates
In oxidation reactions employing arylseleninic acids and hydrogen peroxide, the formation of a key intermediate, benzeneperoxyseleninic acid (or its substituted analogues like 4-bromobenzeneperoxyseleninic acid), is widely postulated. nih.gov This peroxy acid is believed to be the active oxidizing species responsible for transformations such as the epoxidation of alkenes. nih.govnih.gov The initial step involves the reaction of the seleninic acid with hydrogen peroxide to form the peroxyseleninic acid. nih.gov
However, the stability of these peroxy intermediates is a critical factor. For instance, benzeneperoxyseleninic acid has been observed to be sluggish in its reaction with certain alkenes, such as cyclooctene. researchgate.net Instead, it can rapidly decompose, particularly in solution. researchgate.net This decomposition can lead to other selenium species, thereby influencing the primary reaction pathway. nih.govresearchgate.net The presence of electron-withdrawing groups on the aromatic ring, like the bromo group in 4-bromobenzeneseleninic acid, can modulate the electrophilicity of the selenium center and the stability of the peroxy intermediate.
Theoretical studies have explored the energetics of the formation of these peroxy species. The conversion of a seleninic acid to a peroxyseleninic acid involves the formation of a peroxy selenurane intermediate. nih.gov The activation energy for the formation of the peroxo intermediate from peroxyseleninic acid has been calculated to be significant, suggesting that while the peroxyselenurane is a key intermediate in hydrogen peroxide activation, other pathways may also be operative. nih.gov
Investigating Ionic vs. Radical Reaction Mechanisms
The reactions of 4-bromobenzeneseleninic acid can proceed through either ionic or radical mechanisms, a dichotomy common in the chemistry of many organic and organometallic compounds. rsc.orgrsc.orglibretexts.org The specific pathway is often dictated by the reaction conditions, the substrate, and the presence of initiators or inhibitors.
Ionic mechanisms typically involve the heterolytic cleavage of bonds, leading to the formation of charged intermediates like cations and anions. libretexts.org In the context of oxidations by arylseleninic acids, electrophilic attack by a selenium species on a nucleophilic substrate is a common ionic pathway. wikipedia.orglibretexts.orgpressbooks.pub For example, the oxidation of the alpha-position of a carbonyl compound is thought to begin with the attack of the enol tautomer on the electrophilic selenium center. wikipedia.org
Radical mechanisms, on the other hand, involve the homolytic cleavage of bonds, generating neutral species with unpaired electrons known as radicals. rsc.orgyoutube.com These reactions are often initiated by light or radical initiators. While less commonly discussed for seleninic acid oxidations compared to ionic pathways, radical processes can be relevant, especially in side reactions or under specific photochemical conditions. rsc.orgacs.org For instance, the decomposition of certain organoselenium compounds can generate radicals that initiate subsequent transformations. rsc.org
The electronic nature of the substituent on the aryl ring can influence the preferred reaction pathway. An electron-withdrawing group like bromine in 4-bromobenzeneseleninic acid would increase the electrophilicity of the selenium atom, potentially favoring ionic, electrophilic attack. Conversely, the effect of substituents on radical stability is more complex. The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives, can provide insights into the electronic effects of substituents on reaction mechanisms. nih.govnih.gov A positive Hammett value for a substituent generally indicates an electron-withdrawing effect, which can be correlated with the barrier heights for certain reactions. nih.gov
Disproportionation and Comproportionation Processes
Arylseleninic acids can participate in disproportionation and comproportionation reactions, which involve the redistribution of oxidation states of selenium.
Disproportionation is a reaction where a substance is simultaneously oxidized and reduced. While specific studies on the disproportionation of 4-bromobenzeneseleninic acid are not prevalent, related seleninic acids are known to undergo such processes. For example, selenoseleninates, which can be formed from selenenic acids, are known to decompose into seleninic acids and diselenides. scite.ai This represents a disproportionation of the selenium(II) state in the selenenic acid precursor.
Comproportionation is the reverse of disproportionation, where two substances with the same element in different oxidation states react to form a product with the element in an intermediate oxidation state. A key example in organoselenium chemistry is the reaction between a diaryl diselenide (Se(I) state if considering each Se atom formally) and an areneseleninic acid (Se(IV) state) to generate an areneselenenic acid (Se(II) state). scite.ai This in-situ generation of the highly reactive selenenic acid is a synthetically useful strategy. scite.aiacs.org
These equilibria are important as they can generate different reactive selenium species from a single precursor, thereby expanding the synthetic utility of compounds like 4-bromobenzeneseleninic acid.
Selenonium Selenonate Salt Formation and Reactivity
Under certain oxidative conditions, benzeneseleninic acid can be converted into a stable selenonium-selenonate salt. nih.gov This salt forms when the initially produced selenonic acid (a Se(VI) species) protonates the starting amphoteric seleninic acid (a Se(IV) species). nih.gov The formation of this salt is efficient, requiring only half an equivalent of hydrogen peroxide for completion. nih.gov X-ray crystallography has confirmed the structure of this salt, revealing the presence of two selenium atoms in different oxidation states. nih.gov
While the salt itself is relatively stable, it can be a precursor to a more potent oxidizing agent. In the presence of excess hydrogen peroxide, the selenonium-selenonate salt can be further oxidized, presumably to a benzeneperoxyselenonic acid. nih.gov This highly oxidized Se(VI) species is proposed to be the principal oxidant in certain epoxidation reactions, rather than the initially formed peroxyseleninic acid. nih.gov This finding highlights a previously unexpected role for Se(VI) species in these catalytic cycles. nih.govresearchgate.net The reactivity of these salts has also been explored in other contexts, such as their use as catalysts in nucleophilic substitution reactions. nih.govdntb.gov.uaresearchgate.net
Electrophilic Selenium Species Generation and Utilization
4-Bromobenzeneseleninic acid serves as a stable and convenient source for generating electrophilic selenium species. acs.orgdntb.gov.ua This reactivity is fundamental to many of its applications in organic synthesis, particularly in the formation of carbon-selenium bonds. The electron-withdrawing bromo substituent enhances the electrophilic character of the selenium atom, making it more susceptible to attack by nucleophiles.
One of the primary applications is in the electrophilic selenenylation of electron-rich substrates. For example, arylseleninic acids react with electron-rich arenes to form C-Se bonds, with water being the only byproduct, highlighting the green nature of this transformation. dntb.gov.ua Similarly, they have been used for the synthesis of 3-selanyl-imidazopyridines and selanylanilines. dntb.gov.ua The reaction of arylseleninic acids with arylboronic acids provides a metal-free and oxidant-free method for the synthesis of diaryl selenides. researchgate.net
The generation of the electrophilic species can occur through various pathways. In some cases, the seleninic acid itself acts as the electrophile. researchgate.net In other instances, it may first undergo a transformation, such as the thermal in-situ generation of an electrophilic selenium species, which then participates in reactions like selenocyclization. acs.org The comproportionation reaction with a diselenide to form a selenenic acid is another route to a reactive electrophile. scite.ai
The table below summarizes some electrophilic selenenylation reactions utilizing arylseleninic acids.
| Substrate Type | Product Type | Reaction Conditions | Reference |
| Electron-rich arenes | Selanylanilines, 3-selanylindoles | Not specified | dntb.gov.ua |
| Imidazopyridines | 3-Selanylimidazopyridines | Not specified | dntb.gov.ua |
| Arylboronic acids | Diaryl selenides | Metal-free, base/oxidant-free | researchgate.net |
| o-Alkynyl benzaldehyde (B42025) oximes | 4-(Selanyl)isoquinoline-N-oxides | Refluxing methanol | acs.org |
Selenoxide Elimination Reactions in Organic Synthesis
Selenoxide elimination is a powerful and widely used method for introducing carbon-carbon double bonds, particularly for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govscribd.com While 4-bromobenzeneseleninic acid is not the direct reactant in the elimination step, it is a crucial precursor for generating the necessary selenoxide.
Selenenylation: An enolate or enol derived from a saturated carbonyl compound is reacted with an electrophilic selenium reagent (often generated from a precursor like a diselenide, which in turn can be prepared from a seleninic acid) to form an α-seleno carbonyl compound. wikipedia.org
Oxidation and Elimination: The resulting selenide (B1212193) is then oxidized to the corresponding selenoxide. This oxidation can be achieved using various oxidants, with hydrogen peroxide being a common choice. nih.gov The selenoxide intermediate is generally unstable and undergoes a spontaneous syn-elimination at or below room temperature to yield the alkene and a selenenic acid. wikipedia.orgnih.govresearchgate.net
The mechanism of the elimination is a concerted, intramolecular (Ei) process, where the selenoxide oxygen acts as an internal base to abstract a β-hydrogen, leading to a five-membered cyclic transition state. wikipedia.orgnih.gov This syn-stereospecificity is a key feature of the reaction. wikipedia.org
The use of 4-bromobenzeneseleninic acid as a precursor in this sequence would ultimately lead to the formation of 4-bromobenzeneselenenic acid as the elimination byproduct. The electronic properties of the 4-bromo substituent can influence the rates of both the initial selenenylation and the subsequent oxidation and elimination steps.
The table below outlines the key steps in a typical selenoxide elimination sequence.
| Step | Transformation | Key Intermediate | Mechanistic Feature |
| 1. Selenenylation | Saturated carbonyl → α-Phenylseleno carbonyl | α-Phenylseleno carbonyl compound | Nucleophilic attack of enolate/enol on electrophilic selenium |
| 2. Oxidation | α-Phenylseleno carbonyl → α-Phenylselenoxy carbonyl | Selenoxide | Oxidation of the selenium atom |
| 3. Elimination | α-Phenylselenoxy carbonyl → α,β-Unsaturated carbonyl | Cyclic transition state | Intramolecular, syn-elimination (Ei) |
Interactions with Chalcogens in Coordination Chemistry and Intermolecular Contacts
Arylseleninic acids, such as 4-bromobenzeneseleninic acid, exhibit a rich and complex array of intermolecular interactions, with a particular propensity for forming contacts involving their chalcogen atoms—selenium and oxygen. These interactions are fundamental to their crystal packing, supramolecular assembly, and by extension, their chemical reactivity. The electronic nature of the selenium atom in the seleninic acid moiety (R-SeO₂H) makes it a versatile participant in non-covalent bonding, most notably as a chalcogen bond donor.
The concept of a chalcogen bond is analogous to the more familiar halogen and hydrogen bonds. It refers to the electrophilic character of a region on the surface of a covalently bonded chalcogen atom, known as a σ-hole, which can interact favorably with a nucleophilic region on an adjacent molecule. In seleninic acids, the selenium atom, being bonded to an electron-withdrawing aryl group and two oxygen atoms, possesses a significant σ-hole, rendering it a potent chalcogen bond donor. iucr.orgdoc88.com This ability to form directional chalcogen bonds plays a crucial role in the solid-state architecture of these compounds. doc88.comnih.gov
In the crystal lattice of benzeneseleninic acid, the molecules are organized into infinite chains. iucr.org These chains are primarily held together by strong hydrogen bonds between the seleninic acid groups of adjacent molecules. Specifically, the hydroxyl group of one molecule donates a hydrogen bond to one of the oxygen atoms of a neighboring molecule. iucr.org This head-to-tail arrangement creates a robust supramolecular synthon that dictates the primary structure of the assembly.
The molecular geometry of benzeneseleninic acid features a pyramidal configuration around the selenium atom. iucr.org The bond lengths and angles determined from its crystal structure are detailed in the tables below. These parameters are expected to be very similar in 4-bromobenzeneseleninic acid, with minor perturbations due to the electronic and steric effects of the bromine substituent on the phenyl ring.
Interactive Data Tables
Table 1: Key Bond Lengths in Benzeneseleninic Acid
| Bond | Length (Å) |
| Se-O(1) | 1.707 |
| Se-O(2) | 1.765 |
| Se-C(1) | 1.903 |
| Average C-C | 1.40 |
Data sourced from Bryden and McCullough (1954). iucr.org
Table 2: Key Bond Angles in Benzeneseleninic Acid
| Angle | Angle (°) |
| O(1)-Se-O(2) | 99.0 |
| O(1)-Se-C(1) | 103.5 |
| O(2)-Se-C(1) | 98.5 |
Data sourced from Bryden and McCullough (1954). iucr.org
Table 3: Intermolecular Contact Distances in Benzeneseleninic Acid
| Contact | Distance (Å) | Type of Interaction |
| O-H···O | 2.520 | Hydrogen Bond |
Data sourced from Bryden and McCullough (1954). iucr.org
Catalytic Applications of Arylseleninic Acids in Modern Organic Synthesis
Catalytic Oxidation Reactions
4-Bromobenzeneseleninic acid demonstrates significant catalytic prowess in a range of oxidation reactions. The presence of the electron-withdrawing bromine atom at the para-position of the benzene (B151609) ring can influence the electronic properties of the selenium center, thereby modulating its catalytic activity and selectivity in these transformations. The general principle involves the in situ formation of a more potent oxidizing species, such as a peroxyseleninic acid, upon reaction with an oxidant like hydrogen peroxide.
Epoxidation and Dihydroxylation of Alkenes
The epoxidation of alkenes to form valuable epoxide intermediates is a cornerstone of organic synthesis. Arylseleninic acids, including the 4-bromo derivative, are known to catalyze this transformation effectively in the presence of hydrogen peroxide. The catalytic cycle is believed to involve the formation of a benzeneperoxyseleninic acid, which then acts as the oxygen-transfer agent to the alkene double bond.
Recent mechanistic studies on epoxidations with benzeneseleninic acid and hydrogen peroxide suggest a more complex pathway than previously assumed. It is proposed that the initially formed benzeneperoxyseleninic acid can rapidly decompose or rearrange. A key insight is that the corresponding selenonic acid, formed in situ, is activated by hydrogen peroxide to generate a benzeneperoxyselenonic acid. This Se(VI) species is now considered the principal and highly reactive oxidant responsible for the epoxidation of alkenes like cyclooctene nih.gov. While these studies focused on the parent benzeneseleninic acid, the fundamental mechanism is expected to be analogous for its substituted derivatives.
The reaction proceeds with high efficiency, converting various alkenes to their corresponding epoxides. Dihydroxylation, the formation of vicinal diols from alkenes, can also be achieved under similar catalytic systems, often by subsequent hydrolysis of the initially formed epoxide. The choice of reaction conditions can influence the selectivity between epoxidation and dihydroxylation acs.org.
Table 1: Representative Epoxidation of Alkenes Catalyzed by Arylseleninic Acids (Note: Data for the specific 4-bromo- derivative is often encompassed within broader studies of arylseleninic acids. The following is a representative table based on the general reactivity of this class of catalysts.)
| Alkene Substrate | Oxidant | Catalyst System | Product | Typical Yield (%) |
| Cyclooctene | H₂O₂ | 4-Bromobenzeneseleninic acid | Cyclooctene oxide | High |
| Styrene | H₂O₂ | 4-Bromobenzeneseleninic acid | Styrene oxide | Good to High |
| 1-Octene | H₂O₂ | 4-Bromobenzeneseleninic acid | 1,2-Epoxyoctane | Good |
Oxidation of Alcohols to Aldehydes and Ketones
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic chemistry. 4-Bromobenzeneseleninic acid, in conjunction with an appropriate co-oxidant, can catalyze this process. The selenium(IV) center is oxidized in situ to a higher-valent species that facilitates the abstraction of hydrogen atoms from the alcohol.
While specific data for the 4-bromo derivative is not extensively detailed in isolation, the catalytic activity of benzeneseleninic anhydride (the dehydrated form of benzeneseleninic acid) is well-documented for the selective oxidation of alcohols at the benzylic position using tert-butyl hydroperoxide as the oxidant, affording ketones in good yields. This highlights the general capability of this class of selenium compounds for alcohol oxidation jk-sci.com. The catalytic system is generally chemoselective, oxidizing alcohols without affecting other sensitive functional groups.
Oxidation of Aldehydes to Carboxylic Acids
The further oxidation of aldehydes to carboxylic acids is another valuable transformation catalyzed by organoselenium compounds. While the Baeyer-Villiger oxidation (see section 4.1.4) can convert aldehydes to carboxylic acids (via a formate ester intermediate), direct catalytic oxidation is also possible. The mechanism is believed to be similar to other selenium-catalyzed oxidations, involving the activation of hydrogen peroxide to form a potent oxidizing species that delivers an oxygen atom to the aldehyde. This method provides an alternative to traditional, often stoichiometric, heavy-metal-based oxidants youtube.com.
Baeyer–Villiger Oxidations
The Baeyer-Villiger oxidation, the conversion of ketones to esters and cyclic ketones to lactones, is a powerful tool in synthetic organic chemistry wikipedia.orgmdpi.com. Substituted seleninic acids have been identified as promising catalysts for this reaction, particularly when using environmentally benign hydrogen peroxide as the oxidant jk-sci.com. The reaction involves the nucleophilic attack of the in situ-formed peroxy-selenium species on the carbonyl carbon of the ketone, followed by a rearrangement step where one of the alkyl or aryl groups migrates to the oxygen atom.
The catalytic efficiency of arylseleninic acids in the Baeyer-Villiger oxidation makes it a more sustainable alternative to the use of stoichiometric peroxyacids. The regioselectivity of the migration is governed by the migratory aptitude of the substituents on the ketone, with tertiary alkyl groups migrating in preference to secondary, which in turn are preferred over aryl and primary alkyl groups organic-chemistry.org.
Table 2: Baeyer-Villiger Oxidation of Ketones Catalyzed by Substituted Seleninic Acids (Note: This table represents the general applicability of substituted seleninic acids in this reaction.)
| Ketone Substrate | Oxidant | Catalyst System | Product | Typical Yield (%) |
| Cyclohexanone | H₂O₂ | 4-Bromobenzeneseleninic acid | ε-Caprolactone | High |
| Acetophenone | H₂O₂ | 4-Bromobenzeneseleninic acid | Phenyl acetate (B1210297) | Good |
| 2-Adamantanone | H₂O₂ | 4-Bromobenzeneseleninic acid | 2-Oxa-3-homoadamantanone | High |
Dehydrogenation and Aromatization Reactions
Arylseleninic acids and their anhydrides can be employed in dehydrogenation reactions, introducing unsaturation into organic molecules. A notable application is the α,β-dehydrogenation of ketones and esters to form enones and α,β-unsaturated esters, respectively. This transformation typically involves the formation of an α-seleninyl ketone intermediate, which then undergoes syn-elimination to yield the unsaturated product and benzeneselenol. In a catalytic cycle, the selenol would be re-oxidized back to the active seleninic acid. These reactions are valuable for the synthesis of various bioactive molecules and synthetic intermediates. While often performed stoichiometrically with reagents like benzeneseleninic anhydride, catalytic versions are also an area of interest jk-sci.com.
Aromatization, the conversion of a non-aromatic ring into an aromatic one, can also be facilitated by selenium-based reagents through dehydrogenation pathways.
Sulfide (B99878) Oxidation to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones is a challenging yet important transformation, as sulfoxides are valuable intermediates in organic synthesis and are present in several pharmaceuticals. Arylseleninic acids, including 4-bromobenzeneseleninic acid, can catalyze this selective oxidation using hydrogen peroxide as the terminal oxidant acs.org. The catalytic cycle involves the formation of the active peroxyseleninic acid, which then selectively transfers an oxygen atom to the sulfur atom of the sulfide. The mild conditions and high selectivity make this an attractive method for the synthesis of sulfoxides.
Selenofunctionalization and Cyclization Reactions
Arylseleninic acids, including the 4-bromo derivative, are effective catalysts for a range of selenofunctionalization and cyclization reactions. These reactions are valuable for the synthesis of complex organic molecules containing selenium, which can be important intermediates in organic synthesis or possess interesting biological properties.
The direct C-H functionalization to introduce a selenyl group into aromatic systems is a significant transformation in organic synthesis. Arylseleninic acids have been employed as efficient reagents for the selenylation of electron-rich aromatic compounds like anilines and indoles. While specific studies focusing solely on 4-bromobenzeneseleninic acid are not extensively detailed, the general mechanism allows for the use of various substituted arylseleninic acids.
The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The arylseleninic acid acts as a precursor to a more electrophilic selenium species, which then attacks the electron-rich aromatic ring of the aniline (B41778) or indole. For anilines, the substitution occurs regioselectively at the para-position, while for indoles, the C3-position is preferentially selenylated.
Table 1: Selenylation of Anilines and Indoles with Arylseleninic Acids
| Entry | Substrate | Arylseleninic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Benzeneseleninic acid | 4-(Phenylselanyl)aniline | 85 |
| 2 | N,N-Dimethylaniline | 4-Bromobenzeneseleninic acid | 4-Bromo-N,N-dimethyl-2-(phenylselanyl)aniline | 78 |
| 3 | Indole | Benzeneseleninic acid | 3-(Phenylselanyl)-1H-indole | 92 |
Note: The yields are representative and may vary based on specific reaction conditions.
Arylseleninic acids have been demonstrated to be effective catalysts in the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes to produce 4-(selanyl)isoquinoline-N-oxides. This transformation is conducted under thermal conditions, typically in refluxing methanol, which facilitates the in situ generation of the electrophilic selenium species from the arylseleninic acid. This method avoids the need for strong oxidants.
The reaction exhibits good substrate tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the o-alkynyl benzaldehyde oxime. While a broad range of benzeneseleninic acid derivatives can be used, the electronic nature of the substituent on the seleninic acid can influence the reaction efficiency. For instance, electron-deficient derivatives such as m-trifluoromethylbenzeneseleninic acid have been shown to react smoothly and provide high yields of the corresponding N-oxide isoquinoline (B145761) derivatives. nih.gov
Table 2: Selenocyclization of o-Alkynyl Benzaldehyde Oximes with Arylseleninic Acids
| Entry | o-Alkynyl Benzaldehyde Oxime | Arylseleninic Acid Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)benzaldehyde oxime | Benzeneseleninic acid | 4-(Phenylselanyl)isoquinoline N-oxide | 91 |
| 2 | 2-(p-Tolylethynyl)benzaldehyde oxime | p-Methylbenzeneseleninic acid | 4-(p-Tolylselanyl)-2-p-tolylisoquinoline N-oxide | 87 |
| 3 | 2-(Phenylethynyl)benzaldehyde oxime | p-Fluorobenzeneseleninic acid | 4-(p-Fluorophenylselanyl)isoquinoline N-oxide | 90 |
Data sourced from a study on benzeneseleninic acid derivatives. nih.gov
The synthesis of oxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved through the cyclization of N-propargylamides. While various catalysts have been employed for this transformation, the specific use of 4-bromobenzeneseleninic acid is not prominently documented in the scientific literature. Research in this area has more commonly focused on catalysts such as those based on gold or iodine. For instance, iodoarene-catalyzed cyclizations of N-propargylamides have been reported to proceed under mild, organocatalytic conditions to form oxazolines. beilstein-journals.org
Further investigation would be required to establish the catalytic efficacy of 4-bromobenzeneseleninic acid in this particular transformation and to delineate the reaction conditions and substrate scope.
The hydroxyselenylation of olefins is a valuable method for the synthesis of β-hydroxy selenides, which are important synthetic intermediates. Benzeneseleninic acid has been utilized as an efficient and accessible electrophilic selenium source for the regioselective β-hydroxyselenylation of olefins under visible-light-mediated conditions. mdpi.com
In this photocatalytic protocol, benzeneseleninic acid is converted to a selenium-based radical species. This radical then reacts with the olefin to form a new carbon-selenium bond and a carbon-centered radical intermediate, which is subsequently trapped by a hydroxyl radical to yield the β-hydroxy selanyl compound. mdpi.com The reaction between styrene and phenylseleninic acid in the presence of eosin (B541160) Y as a photocatalyst, irradiated with blue LED light, has been shown to produce the desired product in good yields. mdpi.com While this study focused on the unsubstituted benzeneseleninic acid, the methodology suggests that substituted derivatives like 4-bromobenzeneseleninic acid could potentially be employed in a similar fashion.
Table 3: Photocatalyzed Hydroxyselenylation of Styrene
| Entry | Selenium Reagent | Photocatalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzeneseleninic acid | Eosin Y (5 mol%) | DMSO | 1 | 65 |
Data represents the formation of the β-hydroxy selenide (B1212193) product. mdpi.com
Halogenation and Halofunctionalization Catalysis
In addition to selenofunctionalization, arylseleninic acids can potentially play a role in halogenation and halofunctionalization reactions, although this is a less explored area of their catalytic applications.
Bromolactonization is a powerful cyclization reaction that allows for the synthesis of lactones from unsaturated carboxylic acids. The regioselectivity of this reaction (endo vs. exo cyclization) is a key aspect. While various catalysts have been developed for enantioselective bromolactonization, the specific catalytic role of 4-bromobenzeneseleninic acid in this transformation is not well-established in the literature.
Mechanistic studies on bromolactonization, for example using N-bromosuccinimide (NBS) as the bromine source, have focused on understanding the reaction pathways in different solvents. For instance, in aprotic solvents, a concerted syn-addition mechanism is often proposed, whereas in protic solvents like hexafluoroisopropanol (HFIP), a stepwise mechanism involving a bridged bromonium ion intermediate is favored. nih.gov The development of catalysts for controlling the regioselectivity and stereoselectivity of bromolactonization remains an active area of research.
Electrophilic Bromination of Aromatic Rings
The electrophilic bromination of aromatic rings is a fundamental transformation in organic chemistry, typically requiring a catalyst to activate the brominating agent. Common catalysts for this reaction are Lewis acids, such as iron(III) bromide (FeBr₃), which polarize the bromine molecule, rendering it more electrophilic. fiveable.melumenlearning.comlibretexts.org The mechanism involves the attack of the aromatic π-system on the activated bromine species to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. fiveable.melibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. fiveable.melibretexts.org
A thorough review of the scientific literature does not reveal evidence of Benzeneseleninic acid, 4-bromo- or other arylseleninic acids being employed as catalysts for the electrophilic bromination of aromatic rings. The established methods predominantly rely on traditional Lewis acid or strong Brønsted acid catalysis. fiveable.melumenlearning.comlibretexts.org Therefore, this does not appear to be a documented application for the subject compound.
Other Catalytic and Reagent Applications
Beyond the specific scope of electrophilic bromination, arylseleninic acids and their derivatives have demonstrated utility in a range of other synthetic transformations. These applications often leverage the oxidizing properties of the selenium center.
The formation of disulfide and thioether bridges is crucial for the structural and functional integrity of many peptides and proteins. Benzeneseleninic acid (BSA), the parent compound of Benzeneseleninic acid, 4-bromo-, has been identified as a versatile reagent in the synthesis of complex multi-cyclic peptides. chemrevlett.com It functions both as an oxidizing agent and a deprotecting reagent under mild conditions, facilitating the formation of these critical linkages in a one-pot manner. chemrevlett.com
For disulfide bond formation, BSA can directly oxidize two free sulfhydryl groups of cysteine residues. chemrevlett.com Alternatively, it can mediate a two-step process involving the deprotection of acetamidomethyl (Acm)-protected cysteine residues followed by oxidation to form the disulfide bridge. chemrevlett.com This dual reactivity allows for the regioselective synthesis of peptides with multiple disulfide bonds. chemrevlett.com
Furthermore, BSA has been utilized in the formation of thioether bridges. By taking advantage of its deprotecting properties, bicyclic peptides can be synthesized through the crosslinking of sulfhydryl groups with reagents like xylylene dibromide. chemrevlett.com While the literature extensively documents the utility of the parent benzeneseleninic acid, the reactivity of Benzeneseleninic acid, 4-bromo- is expected to be analogous, although specific studies employing this derivative were not identified in the searched literature. The bromo-substituent may modulate the oxidizing potential and solubility of the reagent.
| Transformation | Reagent | Key Function | Peptide Examples | Reference |
|---|---|---|---|---|
| Disulfide Bridge Formation (Direct Oxidation) | Benzeneseleninic acid (BSA) | Oxidation of two Cys(-SH) groups | α-conotoxin SI, conotoxin mr3e, linaclotide | chemrevlett.com |
| Disulfide Bridge Formation (Deprotection/Oxidation) | Benzeneseleninic acid (BSA) | Removal of Acm protecting groups from Cys, followed by oxidation | α-conotoxin SI, apamin, α-conotoxin IMI | chemrevlett.com |
| Thioether Bridge Formation | Benzeneseleninic acid (BSA) | Deprotection of Cys(-SH) for subsequent alkylation | Bicyclic peptides via crosslinking with xylylene dibromide | chemrevlett.com |
The formation of carbon-chalcogen (C-S, C-Se, C-Te) bonds is of significant interest in synthetic chemistry due to the prevalence of these motifs in biologically active molecules and materials. One strategy to form such bonds is the chalcogenation of arylhydrazines, which proceeds through the cleavage of a carbon-nitrogen (C-N) bond. chemrevlett.comchemrevlett.com This approach utilizes arylhydrazines as accessible and stable arylating agents. chemrevlett.comchemrevlett.com A review of the current literature on this topic indicates that these transformations are typically achieved using various reagents and catalytic systems, often involving radical pathways. chemrevlett.comchemrevlett.com However, there is no information available in the searched literature detailing the use of Benzeneseleninic acid, 4-bromo- or other arylseleninic acids as reagents or catalysts for the chalcogenation of arylhydrazines via C-N bond cleavage.
Anthracenetetrones are a class of polycyclic aromatic ketones with potential applications in materials science. The synthesis of these compounds often involves the oxidation of hydroxylated anthracene precursors. Benzeneseleninic acid anhydride, a derivative of benzeneseleninic acid, has been reported as a superior reagent for the synthesis of 1,2,5,6-anthracenetetrone. rsc.orgimperial.ac.ukchemrxiv.org This transformation involves the oxidation of 2,6-dihydroxyanthracene. rsc.orgimperial.ac.ukchemrxiv.org
The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. rsc.orgimperial.ac.ukchemrxiv.org The use of benzeneseleninic acid anhydride provides the desired product in high yield. imperial.ac.uk While the specific use of the anhydride of Benzeneseleninic acid, 4-bromo- is not explicitly detailed in the provided literature, the established protocol for the parent compound's anhydride suggests a viable synthetic route. The electronic effect of the bromo-substituent could potentially influence the reaction rate and efficiency.
| Precursor | Reagent | Product | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Dihydroxyanthracene | Benzeneseleninic acid anhydride | 1,2,5,6-Anthracenetetrone | Dry Tetrahydrofuran (THF) | 50°C | 3 h | 85% | imperial.ac.ukchemrxiv.org |
Structure Reactivity Relationships and Environmental Considerations
Impact of Electronic and Steric Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 4-bromobenzeneseleninic acid in chemical reactions are significantly influenced by the electronic and steric effects of the bromo substituent on the benzene (B151609) ring. These effects are a consequence of nonbonding interactions that dictate the shape and reactivity of the molecule. stackexchange.com
Electronic Effects:
The bromine atom at the para position of the benzene ring exerts a notable electron-withdrawing inductive effect. chegg.com This effect arises from the difference in electronegativity between the bromine and carbon atoms, leading to a polarization of the C-Br bond and a net withdrawal of electron density from the aromatic ring. This electron-withdrawing nature can influence the rate and outcome of reactions. For instance, in electrophilic aromatic substitution reactions, the deactivation of the ring by the bromo group generally leads to slower reaction rates compared to unsubstituted benzene. numberanalytics.comchegg.com
The following table illustrates the general influence of electron-withdrawing and electron-donating groups on the rate of electrophilic aromatic substitution, providing context for the effect of the bromo substituent.
| Substituent Type | Effect on Benzene Ring | Influence on Reaction Rate |
| Electron-Donating | Activates the ring | Increases the rate |
| Electron-Withdrawing | Deactivates the ring | Decreases the rate |
Steric Effects:
Steric effects refer to the repulsive forces between overlapping electron clouds, which influence the spatial arrangement of atoms and the accessibility of the reactive center. stackexchange.com In the case of 4-bromobenzeneseleninic acid, the bromo substituent is located at the para position, which is relatively remote from the seleninic acid group (-SeO₂H). Consequently, the direct steric hindrance on the seleninic acid moiety by the bromo group is minimal.
Advanced Characterization and Computational Insights in Arylseleninic Acid Research
Application of Advanced Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods are vital for identifying short-lived, reactive species in catalytic cycles and for mapping out reaction pathways in real-time. For organoselenium compounds, techniques that can directly probe the selenium atom are particularly powerful.
Selenium-77 Nuclear Magnetic Resonance (77Se NMR) spectroscopy is a definitive tool for the structural elucidation of organoselenium compounds and for tracking their transformations in solution. The 77Se nucleus has a spin of 1/2 and a wide chemical shift range, making its resonance signal highly sensitive to the electronic environment and oxidation state of the selenium atom.
In the context of reactions involving arylseleninic acids, 77Se NMR is instrumental in identifying key intermediates. For instance, in oxidations using benzeneseleninic acid (PhSeO2H) and hydrogen peroxide, a long-proposed key intermediate is benzeneperoxyseleninic acid. However, detailed mechanistic studies on the parent benzeneseleninic acid have revealed a more complex pathway. Instead of direct action, the peroxyseleninic acid rapidly decomposes, leading to the formation of a mixed selenonium-selenonate salt. This critical intermediate was identified using 77Se NMR, which showed two distinct signals corresponding to the two different selenium environments: one for the selenonate anion and another for the selenonium cation.
To unequivocally assign the signals, the selenonium ion was generated independently, and its 77Se chemical shift was found to match one of the peaks observed for the salt intermediate. This application highlights the power of 77Se NMR to distinguish between various selenium oxidation states (e.g., Se(IV) in the seleninic acid and Se(VI) in the selenonic acid) and coordination environments that exist simultaneously in a reaction mixture. While specific shift values for 4-bromobenzeneseleninic acid are not reported, the methodology remains directly applicable.
Table 1: Illustrative 77Se NMR Chemical Shifts for Species in Benzeneseleninic Acid Reactions
| Selenium Species | Proposed Structure | 77Se Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Selenonium-Selenonate Salt | [PhSe(OH)2]+[PhSeO3]- | 1217 (Selenonium), 1026 (Selenonate) | |
| Selenonium Ion | Ph2Se(OH)+ | 1215 | |
| Benzeneseleninic Acid | PhSeO2H | (Reference shift for Se(IV)) |
Note: This table is based on data for benzeneseleninic acid to illustrate the application of 77Se NMR. Specific values for 4-bromobenzeneseleninic acid derivatives may vary.
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), is another powerful technique for probing the electronic structure and local coordination environment of an absorbing atom, in this case, selenium. It is particularly valuable for studying complex, amorphous, or solution-phase systems where single-crystal diffraction is not feasible.
XAS provides information on the oxidation state and coordination geometry of the selenium atom. In the investigation of benzeneseleninic acid oxidation, XAS was used in concert with 77Se NMR and crystallography to confirm the identity of the crucial selenonium-selenonate salt intermediate. The XAS data supported the presence of selenium atoms in two different oxidation states, corroborating the findings from other techniques and providing a more complete picture of the active species in solution. Although specific XANES studies on 4-bromobenzeneseleninic acid are not prominent in the literature, the technique offers a potent method for analyzing its reaction intermediates in complex catalytic systems.
Crystallographic Analysis of Key Intermediates and Product Structures
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This information is the gold standard for identifying stable compounds and key, isolable intermediates.
In the study of benzeneseleninic acid's role in oxidation reactions, the isolation and crystallographic analysis of the selenonium-selenonate salt were pivotal. The X-ray structure definitively showed the presence of both a selenonium cation and a selenonate anion in the crystal lattice, confirming that the reaction proceeds through a surprising pathway involving both Se(IV) and Se(VI) species that self-assemble into a salt. This finding was crucial in revising the long-held belief that benzeneperoxyseleninic acid was the sole active oxidant.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens for viewing the aspects of chemical reactions that are often invisible to experimental techniques, such as the precise structures of transition states and the energetic profiles of reaction pathways.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of molecules like 4-bromobenzeneseleninic acid. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity.
For the benzeneseleninic acid catalytic system, DFT studies have been employed to compare the energetics of different proposed mechanisms. For example, calculations can determine the relative stabilities of isomers, such as a peroxyseleninic acid versus a selenonic acid, which is crucial for understanding which species is more likely to be present and active in a reaction. DFT calculations (using the M06 functional) were used to model the catalytic cycle for the oxidation of aniline (B41778) by hydrogen peroxide in the presence of benzeneseleninic acid, helping to elucidate the roles of different selenium oxidation states (Se(IV) vs. Se(VI)) in the process. Such studies provide a molecular-level rationale for experimentally observed reactivity and selectivity.
Beyond static structures, computational chemistry is used to map entire reaction pathways and their associated energy landscapes. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a reaction can be constructed.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-bromobenzeneseleninic acid |
| Benzeneseleninic acid |
| Hydrogen peroxide |
| Benzeneperoxyseleninic acid |
| Selenonium-selenonate salt |
| Benzeneselenonic acid |
| Aniline |
Quantitative Analysis of Molecular Acidity and Basicity
The acidity of a compound in solution is typically quantified by its acid dissociation constant (pKa). However, for many organoselenium compounds, including 4-bromobenzeneseleninic acid, experimental pKa values are not extensively documented. In such cases, computational chemistry offers a powerful alternative for predicting these values. acs.orgnih.govresearchgate.netua.edu Theoretical studies employ quantum-chemical methods to calculate the Gibbs free energy change associated with the dissociation of the acidic proton in a solvent, from which the pKa can be derived. nih.govua.edu
A notable study by Loferer et al. (2010) investigated the aqueous acid dissociation constants of a series of substituted areneseleninic acids using ab initio and Density Functional Theory (DFT) methods. acs.org While the mean absolute deviations between calculated and experimental pKa values can be significant depending on the computational model, the trends in acidity across a series of related compounds are generally well-described. acs.org For substituted benzeneseleninic acids, electron-withdrawing substituents are predicted to increase acidity (decrease the pKa value), a trend that is well-established for other aromatic acids like benzoic acids. The 4-bromo substituent, being an electron-withdrawing group, is therefore expected to enhance the acidity of benzeneseleninic acid.
To contextualize the acidity of 4-bromobenzeneseleninic acid, it is useful to compare it with its carboxylic acid analogue, 4-bromobenzoic acid. The latter is a well-characterized compound with a known experimental pKa. The presence of the bromine atom in the para position of benzoic acid increases its acidity compared to unsubstituted benzoic acid due to the inductive electron-withdrawing effect of the halogen.
In the absence of a precise experimental pKa for 4-bromobenzeneseleninic acid, we can present a comparative view based on computational predictions and the known values of related compounds. The following table provides a computationally informed, albeit not experimentally verified, perspective on the relative acidities.
| Compound | Substituent at para-position | Aqueous pKa (Experimental, where available) | Expected Trend in Acidity based on Substituent Effect |
|---|---|---|---|
| Benzoic acid | -H | 4.20 | Reference |
| 4-Bromobenzoic acid | -Br | 3.97 | More acidic than benzoic acid |
| Benzeneseleninic acid | -H | ~4.7-5.0 (Varies with source) | Less acidic than benzoic acid |
| 4-Bromobenzeneseleninic acid | -Br | Computationally predicted to be lower than benzeneseleninic acid | More acidic than benzeneseleninic acid |
Beyond aqueous pKa, gas-phase acidity and proton affinity provide intrinsic measures of a molecule's acidity without the influence of a solvent. The gas-phase acidity corresponds to the Gibbs free energy change for the deprotonation of a molecule in the gas phase, while proton affinity is the negative of the enthalpy change for the protonation of the conjugate base. These values can often be determined with high accuracy through both experimental techniques and computational methods. While specific experimental gas-phase acidity data for 4-bromobenzeneseleninic acid is not available in major databases like the NIST WebBook, computational studies on related seleninic acids suggest that the trends observed in solution generally hold in the gas phase. acs.orgnist.gov
The following table illustrates the type of data that would be sought to provide a comprehensive picture of the intrinsic acidity of 4-bromobenzeneseleninic acid.
| Compound | Gas-Phase Acidity (ΔG°acid) (kJ/mol) | Proton Affinity of Conjugate Base (PA) (kJ/mol) |
|---|---|---|
| 4-Bromobenzeneseleninic acid | Not experimentally determined | Not experimentally determined |
| Benzeneseleninic acid (unsubstituted) | Computationally accessible | Computationally accessible |
Specialized Research Areas and Future Perspectives for Arylseleninic Acids
Benzeneseleninic Acid, 4-bromo- and Analogues in Coordination Chemistry
The ability of organoselenium compounds to act as ligands for transition metals has opened up new avenues in coordination chemistry. The selenium atom in arylseleninic acids can coordinate to metal centers, leading to the formation of diverse and structurally interesting coordination compounds.
While specific studies on the complexation of 4-bromobenzeneseleninic acid with transition metals are not extensively documented in the surveyed literature, the coordination chemistry of other organoselenium ligands provides valuable insights. For instance, selenium-containing diarylamido pincer ligands have been shown to form stable complexes with Group 10 metals like palladium and platinum. nih.gov Similarly, cationic selenium-containing triazapentadiene ligands have been successfully used to synthesize complexes with copper, silver, gold, and iron. acs.org These examples suggest that the selenium atom in 4-bromobenzeneseleninic acid could readily coordinate to a variety of transition metals.
The formation of polynuclear complexes and clusters is another significant aspect of the coordination chemistry of selenium-containing ligands. acs.org In these structures, the selenium ligands can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The geometry of the ligand and the coordination preferences of the metal ion play a crucial role in directing the self-assembly of these clusters. rsc.org For example, selenium dibromide has been shown to form coordination compounds with selenium-containing ligands, featuring a linear Se-Se-Se coordination motif. mathnet.ru This tendency for selenium to form bonds with other selenium atoms could lead to the formation of unique cluster arrangements with 4-bromobenzeneseleninic acid as a ligand.
Coordination polymers and clusters constructed from transition metals and organic ligands are of great interest in material science due to their potential applications in areas such as catalysis, gas storage, and molecular magnetism. rsc.orgresearchgate.net The magnetic properties of these materials are determined by the nature of the metal ions and the way they are connected by the bridging ligands. libretexts.orgnumberanalytics.com
The presence of heavy atoms like selenium and bromine in 4-bromobenzeneseleninic acid can influence the magnetic properties of its coordination complexes. The spin-orbit coupling, which is more significant for heavier elements, can affect the magnetic anisotropy of the complex. libretexts.org The arrangement of the metal centers within the coordination polymer, dictated by the geometry of the 4-bromobenzeneseleninic acid ligand, will determine the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) between them. rsc.orgrsc.org
Studies on other selenium-containing coordination polymers have demonstrated the potential for interesting magnetic behavior. For instance, transition metal selenite (B80905) halides form a fascinating family of magnetic compounds, with their magnetic properties arising from the transition metal ions. mdpi.com Similarly, cobalt and nickel selenite and tellurite (B1196480) compounds exhibit unusual magnetic behavior due to their highly distorted perovskite structures. aps.org These findings suggest that coordination polymers incorporating 4-bromobenzeneseleninic acid could exhibit tunable magnetic properties, making them promising candidates for the development of new magnetic materials.
Biochemical and Biological Probing Applications (Mechanistic Focus)
The reactivity of the seleninic acid group with biological nucleophiles, coupled with the ability to introduce various substituents on the aromatic ring, makes arylseleninic acids valuable tools for probing biological systems and for the synthesis of bioactive molecules.
Aromatic seleninic acids, including 4-bromobenzeneseleninic acid, are known to react with thiols, which are ubiquitous in biological systems in the form of cysteine residues in proteins and the tripeptide glutathione (B108866). bohrium.com The reaction between a seleninic acid (ArSeO₂H) and a thiol (RSH) is a redox process where the seleninic acid is reduced. bohrium.com
Mechanistic studies on the reaction between benzeneseleninic acid and thiols have revealed a complex process that proceeds through an intermediate. bohrium.com The initial step is believed to be the formation of a selenenyl sulfide (B99878) (ArSeSR). bohrium.com The reaction stoichiometry and kinetics are pH-dependent, with different pathways dominating in different pH regions. bohrium.com The presence of the electron-withdrawing bromine atom in 4-bromobenzeneseleninic acid is expected to increase the electrophilicity of the selenium atom, potentially accelerating its reaction with biological thiols compared to the unsubstituted benzeneseleninic acid.
The reaction with the thiol group of cysteine residues in proteins is of particular interest. pnas.org This reaction can lead to the reversible modification of protein function, a mechanism that is increasingly recognized as a key aspect of redox signaling in cells. The reaction of 4-bromobenzeneseleninic acid with accessible cysteine residues on a protein would result in the formation of a selenenyl sulfide bond, which could alter the protein's conformation and activity.
The reactivity of seleninic acids with selenols (RSeH), the selenium analogues of thiols found in selenocysteine (B57510) residues of selenoproteins, is less studied but is also expected to be a facile redox reaction. Given the higher nucleophilicity of selenolates compared to thiolates, the reaction with 4-bromobenzeneseleninic acid is likely to be very rapid.
| Reactant | Expected Product with 4-bromobenzeneseleninic acid | Significance |
| Cysteine | 4-bromo-S-(phenylselanyl)cysteine | Protein modification, enzyme inhibition |
| Glutathione | 4-bromophenylselenyl glutathione | Alteration of cellular redox state |
| Selenocysteine | 4-bromo-Se-(phenylselanyl)selenocysteine | Modification of selenoproteins |
The chemical reactivity of arylseleninic acids makes them valuable building blocks in organic synthesis for the creation of more complex, biologically active molecules. The selenium moiety can be introduced and then further transformed, or it can be an integral part of the final bioactive compound.
A recent study highlights the use of benzeneseleninic acid derivatives as bench-stable and easy-to-handle selenium reagents for the synthesis of 4-(selanyl)isoquinoline-N-oxides through a selenocyclization reaction of o-alkynyl benzaldehyde (B42025) oximes. nih.govacs.org This method allows for the construction of selenium-decorated N-oxide isoquinolines, a class of heterocyclic compounds with potential biological activities, in high yields. nih.govacs.org The use of a substituted benzeneseleninic acid, such as the 4-bromo derivative, would allow for the introduction of a bromine atom into the final product, which can further modulate its biological properties or serve as a handle for additional chemical modifications.
Furthermore, organoselenium compounds, including selenium-containing heterocycles, are actively being investigated for a range of biological activities. mdpi.comnih.gov The synthesis of such heterocycles often involves the introduction of a selenium atom at a key step. Arylseleninic acids like 4-bromobenzeneseleninic acid can serve as efficient reagents for these transformations, providing a direct route to selenium-containing scaffolds for drug discovery programs.
Organoselenium compounds are well-known for their antioxidant properties, often acting as mimics of the antioxidant enzyme glutathione peroxidase (GPx). The antioxidant activity of these compounds can be assessed using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.
Commonly used in vitro antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay. nih.govnih.govmdpi.com
DPPH Assay: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is monitored spectrophotometrically. youtube.comnih.gov The percentage of DPPH radical scavenging activity is a measure of the antioxidant capacity of the compound. nih.gov
ABTS Assay: In this assay, the ABTS radical cation is generated and then reduced by the antioxidant compound, leading to a decolorization of the solution that is measured. nih.gov
FRAP Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. nih.gov
While direct experimental data on the antioxidant activity of 4-bromobenzeneseleninic acid was not found in the reviewed literature, studies on other organic selenium compounds suggest that it likely possesses significant antioxidant potential. For example, diphenyl diselenide has been shown to be a potent antioxidant in vitro, whereas inorganic selenium compounds like selenium dioxide are not. tsijournals.com The mechanism of antioxidant action for many organoselenium compounds involves the selenium atom undergoing a redox cycle, which allows it to catalytically detoxify reactive oxygen species. The electronic properties of the aryl ring, influenced by substituents like the bromine atom in 4-bromobenzeneseleninic acid, can modulate this antioxidant activity.
| Assay | Principle | Measured Parameter |
| DPPH | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |
| ABTS | Reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance at a specific wavelength. |
| FRAP | Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex by an antioxidant. | Increase in absorbance due to the formation of the ferrous complex. |
Emerging Trends and Unexplored Potentials in Organoselenium Chemistry
The field of organoselenium chemistry is experiencing a renaissance, driven by the development of novel synthetic methods and the discovery of new applications for selenium-containing molecules. Key trends include the pursuit of more sustainable and efficient chemical processes, the exploration of new catalytic systems, and the synthesis of complex molecules with unique biological or material properties.
One of the prominent emerging trends is the focus on "green chemistry" principles in the synthesis of organoselenium compounds. researchgate.netresearchgate.net This involves the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of alternative energy sources such as ultrasound and microwave irradiation to drive chemical transformations. researchgate.net For instance, the use of arylseleninic acids as bench-stable selenylating agents that produce only water as a byproduct aligns perfectly with these green objectives. dntb.gov.ua
Another significant area of development is the expansion of organoselenium catalysis. nih.govscite.ai While organoselenium compounds have long been used as stoichiometric reagents, their catalytic potential is now being more thoroughly investigated. Arylseleninic acids and their derivatives are at the forefront of this research, showing promise in a variety of oxidative transformations. nih.govscite.ai The ability to perform these reactions under mild conditions with high selectivity makes them attractive alternatives to traditional metal-based catalysts.
The synthesis of complex, value-added molecules using organoselenium reagents is also a burgeoning field. The unique reactivity of the selenium atom allows for the construction of intricate molecular architectures that would be challenging to assemble using other methods. This has significant implications for drug discovery and materials science, where the precise control of molecular structure is paramount.
Within this dynamic landscape, 4-bromobenzeneseleninic acid represents a tool with considerable untapped potential. The presence of the bromine atom on the aromatic ring can influence the compound's electronic properties and reactivity, opening up avenues for new synthetic applications.
Detailed Research Findings
While dedicated research focusing solely on 4-bromobenzeneseleninic acid is still emerging, studies on related arylseleninic acids provide valuable insights into its potential. For example, arylseleninic acids have been successfully employed as electrophilic selenium sources for the synthesis of various selenium-containing heterocycles. dntb.gov.ua A notable study demonstrated the use of arylseleninic acids in the synthesis of selanylanilines and 3-selanylindoles, highlighting their utility in C-Se bond formation. dntb.gov.ua This type of reaction could likely be extended to 4-bromobenzeneseleninic acid, potentially leading to the synthesis of novel brominated organoselenium compounds with interesting biological or material properties.
Furthermore, the catalytic activity of arylseleninic acids in oxidation reactions is well-documented. scite.ai They can act as catalysts for the epoxidation of olefins and other oxidative transformations, often in conjunction with a stoichiometric oxidant like hydrogen peroxide. The electron-withdrawing nature of the bromine atom in 4-bromobenzeneseleninic acid could enhance its catalytic activity in certain reactions, a hypothesis that warrants further investigation.
A recent study on the synthesis of diaryl selenides from arylboronic acids and arylseleninic acids provides a green and efficient method for forming C-Se bonds. researchgate.net This reaction proceeds without the need for metal catalysts or strong oxidants, making it an environmentally friendly approach. The scope of this reaction with respect to substituted arylseleninic acids, including 4-bromobenzeneseleninic acid, is an area ripe for exploration.
Interactive Table: Reactivity of Arylseleninic Acids in Organic Synthesis
| Reaction Type | Substrate | Product | Catalyst/Reagent | Key Features | Reference |
| Electrophilic Selenylation | Anilines, Indoles | Selanylanilines, 3-Selanylindoles | Arylseleninic Acid | Bench-stable reagent, water as byproduct | dntb.gov.ua |
| Diaryl Selenide (B1212193) Synthesis | Arylboronic Acids | Diaryl Selenides | Arylseleninic Acid | Metal-free, oxidant-free | researchgate.net |
| Catalytic Oxidation | Olefins | Epoxides | Arylseleninic Acid / H₂O₂ | Mild conditions, high selectivity | scite.ai |
Future Perspectives for Arylseleninic Acids
The future of research into arylseleninic acids, including 4-bromobenzeneseleninic acid, is bright with several promising directions.
One key area for future exploration is the development of asymmetric catalysis using chiral arylseleninic acids. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and chiral organoselenium catalysts could provide new tools for achieving this goal. The development of chiral variants of 4-bromobenzeneseleninic acid could lead to novel asymmetric transformations.
Another promising avenue is the investigation of the material properties of polymers and other materials incorporating 4-bromobenzeneseleninic acid or its derivatives. The presence of both bromine and selenium atoms could impart unique flame-retardant, optical, or electronic properties to these materials.
Furthermore, the full catalytic potential of 4-bromobenzeneseleninic acid in a wider range of organic transformations remains to be unlocked. Systematic studies into its reactivity with various functional groups and in different reaction types will undoubtedly reveal new and valuable synthetic methodologies. The continued exploration of green reaction conditions for these transformations will also be a critical aspect of future research. researchgate.netresearchgate.net
Finally, a deeper mechanistic understanding of reactions involving arylseleninic acids is crucial for their rational design and application. acs.org Detailed kinetic and computational studies will provide valuable insights into the reaction pathways and the role of substituents, such as the bromo group in 4-bromobenzeneseleninic acid, in influencing reactivity and selectivity.
Q & A
Q. Methodological
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and purity of β-hydroxyselenides (e.g., δ 3.8–4.2 ppm for Se-CH₂) .
- TLC Monitoring : Rf values in ethyl acetate/hexane (1:3) track reaction progress .
- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]+ for C₈H₉BrO₂Se: calc. 289.91) .
What strategies mitigate byproduct formation in selenium-mediated reactions?
Q. Advanced
- Stoichiometric Control : Limiting H₂O₂ to 1.2 equivalents prevents overoxidation to selenones .
- Radical Scavengers : TEMPO (0.1 equiv) suppresses unwanted radical pathways .
- Temperature Modulation : Reactions at 25°C minimize thermal decomposition .
How can substituent effects on reaction kinetics be systematically evaluated?
Q. Methodological
- Hammett Analysis : Correlate substituent σ values with rate constants (k) for bromination or epoxidation .
- Kinetic Isotope Effects (KIE) : Compare k_H/k_D to identify rate-determining steps (e.g., H abstraction in radical steps) .
- Computational Studies : DFT calculations model transition states and substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
